3-(4-Bromophenyl)oxan-2-one
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Overview
Description
3-(4-Bromophenyl)oxan-2-one is an organic compound that belongs to the class of oxanones It features a bromophenyl group attached to an oxan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)oxan-2-one can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxan-2-one ring . The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)oxan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxanone derivatives or reduction to form alcohols.
Cyclization Reactions: The oxan-2-one ring can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxanone derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohols or other reduced forms of the original compound.
Scientific Research Applications
3-(4-Bromophenyl)oxan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)oxan-2-one involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The oxan-2-one ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)isoxazol-5(4H)-one: Shares the bromophenyl group but has an isoxazole ring instead of an oxan-2-one ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a bromophenyl group and a pyrazoline ring.
Properties
Molecular Formula |
C11H11BrO2 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)oxan-2-one |
InChI |
InChI=1S/C11H11BrO2/c12-9-5-3-8(4-6-9)10-2-1-7-14-11(10)13/h3-6,10H,1-2,7H2 |
InChI Key |
KJXGAYQISWHVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)OC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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